![molecular formula C16H17FN6O2 B2532954 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide CAS No. 1251609-78-5](/img/structure/B2532954.png)
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide
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Overview
Description
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrimidine core fused with a fluorophenyl group and a propylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-a]pyrimidine core: This is achieved by reacting appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced to the triazolo[4,3-a]pyrimidine core.
Attachment of the propylacetamide moiety: The final step involves the acylation reaction where the propylacetamide group is attached to the intermediate compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in anticancer research. It is included in various screening libraries aimed at identifying novel anticancer agents. Its structure suggests potential interactions with critical molecular targets involved in cancer cell proliferation and survival.
Case Study : In a study evaluating a series of triazolo-pyrimidine derivatives, compounds similar to 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide demonstrated potent cytotoxicity against several cancer cell lines. The mechanism of action appears to involve enzyme inhibition and receptor modulation related to cancer signaling pathways .
Antitubercular Agents
The compound's structural features position it as a candidate for developing antitubercular agents. Research indicates that derivatives of triazolo-pyrimidines can exhibit activity against Mycobacterium tuberculosis, suggesting that modifications to the existing structure could enhance efficacy.
Research Findings : A related study synthesized various derivatives and evaluated their activity against M. tuberculosis H37Rv. The results indicated that modifications similar to those present in this compound could lead to improved antitubercular properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group Variations : Alterations in the amino group can significantly affect the compound's interaction with enzymes and receptors.
Compound Name | Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|---|
P573-6765 | Anticancer | Various Cancer Cell Lines | Varies | Significant cytotoxicity observed |
P573 Derivative | Antitubercular | M. tuberculosis H37Rv | 4 - 64 | Potent activity; further optimization needed |
Mechanism of Action
The mechanism of action of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Triazolo[1,5-a]pyrimidine: Studied for its antimicrobial and antiviral activities.
Triazolo[3,4-b]thiadiazine: Investigated for its enzyme inhibitory and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties and biological mechanisms of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19FN6O2. Its structure includes a triazolo-pyrimidine core with a 4-fluorophenyl amino group and an acetamide side chain. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . Specifically, compounds similar to this compound have demonstrated effective inhibition against these pathogens.
Anticancer Properties
The compound's potential as an anticancer agent is linked to its ability to inhibit key enzymes involved in DNA biosynthesis. Triazolopyrimidines are known to affect enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are vital for nucleotide synthesis . In vitro studies have shown that similar triazolopyrimidine derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression .
The mechanism of action for this class of compounds often involves the binding to specific molecular targets within the cell. For example:
- Enzyme Inhibition : By inhibiting DHFR and TSase, these compounds can effectively halt the proliferation of cancer cells.
- Antimicrobial Mechanisms : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various triazolopyrimidine derivatives. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against gram-positive and gram-negative bacteria .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolopyrimidine derivatives demonstrated that certain analogs could reduce tumor growth in xenograft models by more than 50% compared to controls. The study highlighted that these effects were associated with increased apoptosis markers and reduced levels of proliferative markers such as Ki67 .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-8-18-14(24)10-23-16(25)22-9-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXUGFLBXGOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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